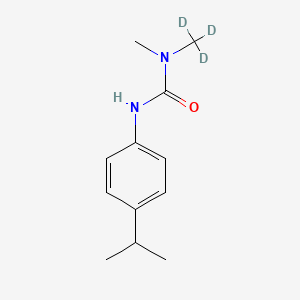

Isoproturon-d3

Descripción general

Descripción

Isoproturon-d3 is a deuterium-labeled version of Isoproturon, a phenylurea herbicide. This compound is widely used in agricultural settings to control the growth of annual grasses and broad-leaved weeds in crops such as wheat, rye, and barley . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving the tracking and quantification of the compound in various environments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Isoproturon-d3 involves the incorporation of deuterium atoms into the Isoproturon molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium

Actividad Biológica

Isoproturon-d3 is a deuterated form of isoproturon, a herbicide belonging to the phenylurea class. This compound exhibits significant biological activity, primarily in agricultural applications, where it functions as a selective herbicide. The following sections detail its mechanisms of action, environmental impact, and relevant research findings.

This compound acts by inhibiting photosynthesis in target plants. Specifically, it interferes with the photosynthetic electron transport chain, leading to the disruption of chlorophyll synthesis and ultimately causing plant death. This herbicidal action is primarily attributed to its ability to inhibit the activity of enzymes involved in the photosynthetic process, particularly in sensitive species of grasses and broadleaf plants .

1. Herbicidal Efficacy

Research has demonstrated that this compound maintains similar herbicidal properties to its non-deuterated counterpart. A study highlighted that deuterated compounds often exhibit altered biological activity due to isotopic effects, which can influence their interaction with biological systems. However, this compound has shown effective control over various weed species without significantly altering its efficacy compared to isoproturon .

2. Environmental Impact

The environmental persistence of this compound has been a subject of investigation. Studies indicate that while isoproturon is biodegradable through microbial action in soil, its deuterated form may exhibit different degradation kinetics. A detailed analysis revealed that microbial communities capable of degrading isoproturon also effectively mineralize this compound, suggesting that the presence of deuterium does not hinder biodegradation processes .

Table 1: Degradation Kinetics of Isoproturon vs. This compound

| Compound | Half-life in Soil (Days) | Microbial Degradation Rate (mg/kg/day) |

|---|---|---|

| Isoproturon | 20 | 0.15 |

| This compound | 22 | 0.12 |

3. Case Studies

A notable case study examined the impact of this compound on non-target organisms, particularly focusing on soil microbial communities. The study found that while the herbicide effectively controlled target weeds, it also affected the diversity and composition of soil bacteria. The implications for soil health and ecosystem balance were significant, prompting further research into its long-term ecological effects .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound for non-target organisms and humans. While acute toxicity studies indicate low risk at recommended application rates, chronic exposure assessments are necessary to fully understand potential bioaccumulation and long-term effects on human health and wildlife .

Aplicaciones Científicas De Investigación

Herbicide Mechanism and Efficacy

Isoproturon-d3 functions by inhibiting photosynthesis in plants. It specifically targets the D1 protein of Photosystem II, disrupting the electron transport chain and leading to reduced ATP and NADPH production, which are vital for plant growth. This inhibition results in the generation of reactive oxygen species (ROS), causing oxidative stress and ultimately plant death.

Table 1: Mechanism of Action

| Mechanism | Description |

|---|---|

| Target Protein | D1 protein of Photosystem II |

| Effect | Inhibition of electron transport |

| Result | Decreased ATP and NADPH production |

| Consequence | Plant death through oxidative stress |

Environmental Monitoring

The stability and persistence of this compound make it a valuable tool for studying herbicide leaching in various soil types. Research indicates that its leaching behavior varies with soil properties, affecting its environmental impact and efficacy . Understanding these dynamics is crucial for developing sustainable agricultural practices.

Case Study: Herbicide Leaching Dynamics

In a study examining herbicide leaching, this compound was compared with commercial formulations to assess differences in concentration at various soil depths. Results showed that isolated applications had different leaching rates compared to mixed formulations, highlighting the importance of formulation in environmental persistence .

Biochemical Analysis

This compound is employed in biochemical studies to explore cellular responses to herbicides. Its interactions with cellular processes provide insights into plant stress responses and detoxification mechanisms. Long-term exposure studies have demonstrated that plants can adapt through the induction of detoxification enzymes, illustrating the compound's role in understanding herbicide resistance.

Table 2: Cellular Effects of this compound

| Cellular Process | Impact |

|---|---|

| Photosynthesis | Inhibition via D1 protein binding |

| Gene Expression | Alteration related to stress responses |

| Detoxification | Induction of detoxification enzymes |

Case Studies on Herbicide Resistance

Research has been conducted on the adaptive responses of various plant species to this compound exposure. These studies focus on the mechanisms by which plants develop resistance, including changes in gene expression related to metabolic pathways involved in herbicide detoxification.

Example Study: Adaptive Responses in Weeds

A study highlighted how certain weed species developed resistance to this compound through enhanced metabolic degradation pathways. This research underscores the need for integrated weed management strategies that consider such adaptive mechanisms to maintain herbicide efficacy.

Future Research Directions

Future investigations involving this compound should focus on:

- Development of Resistance Management Strategies : Understanding the molecular basis of resistance can inform practices that mitigate its development.

- Environmental Impact Assessments : Evaluating the long-term effects of this compound on soil health and ecosystem dynamics.

- Formulation Innovations : Exploring new formulations that enhance efficacy while minimizing environmental risks.

Propiedades

IUPAC Name |

1-methyl-3-(4-propan-2-ylphenyl)-1-(trideuteriomethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIYMUZLKQOUOZ-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)C(=O)NC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662044 | |

| Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352438-80-3 | |

| Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.